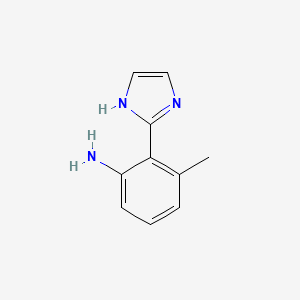

3-methyl-2-(1H-2-imidazolyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(1H-imidazol-2-yl)-3-methylaniline |

InChI |

InChI=1S/C10H11N3/c1-7-3-2-4-8(11)9(7)10-12-5-6-13-10/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

GWTYYHXEYIUTGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C2=NC=CN2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Methyl 2 1h 2 Imidazolyl Aniline

The chemical behavior of 3-methyl-2-(1H-2-imidazolyl)aniline is dictated by the interplay of its three key structural components: the electron-rich aniline (B41778) ring, the aromatic imidazole (B134444) ring, and the methyl substituent on the aniline moiety. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a versatile scaffold in synthetic chemistry.

Coordination Chemistry and Metal Complexation of 3 Methyl 2 1h 2 Imidazolyl Aniline

Design Principles for Imidazolyl Aniline (B41778) Ligands

Imidazolyl aniline ligands are designed as bidentate N,N'-donors, capable of forming stable five-membered chelate rings with metal ions. The key design features influencing their coordination behavior include:

Bidentate Chelation: The geometry of 3-methyl-2-(1H-2-imidazolyl)aniline, with the aniline's amino group and the imidazole's imino nitrogen positioned ortho to each other on the phenyl ring, allows it to act as an effective bidentate ligand. This chelation effect leads to the formation of thermodynamically stable metal complexes.

Donor Atoms: The ligand possesses two distinct nitrogen donor atoms: the sp²-hybridized imino nitrogen of the imidazole (B134444) ring and the sp³-hybridized amino nitrogen of the aniline group. The imidazole nitrogen is generally a stronger σ-donor and π-acceptor compared to the amino nitrogen, influencing the electronic properties of the resulting complex.

Steric and Electronic Effects: The methyl group on the aniline ring introduces steric hindrance that can influence the geometry of the metal complex and the number of ligands that can coordinate to the metal center. Electronically, the methyl group is weakly electron-donating, which can slightly increase the electron density on the aniline nitrogen, potentially affecting its donor strength. The combination of the imidazole and aniline rings creates a conjugated system that can participate in metal-ligand charge transfer.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with ligands like this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.

Complexes of this compound with various d-block metals can be synthesized by reacting the ligand with the corresponding metal salts (e.g., chlorides, nitrates, acetates). The general procedure involves dissolving the ligand and the metal salt in a solvent like ethanol or methanol, followed by stirring, often with gentle heating, to facilitate the reaction. The resulting metal complex may precipitate from the solution upon formation or after cooling, and can then be isolated by filtration. The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the formation of complexes with different numbers of coordinated ligands, such as [M(L)Cl₂] or [M(L)₂]Cl₂.

A suite of analytical techniques is employed to elucidate the structure, bonding, and properties of the synthesized metal complexes.

FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key vibrational bands of the free ligand are compared to those of the metal complex. A shift in the stretching frequency of the C=N group in the imidazole ring and the N-H group in the aniline moiety upon complexation indicates their involvement in bonding with the metal. New bands at lower frequencies can also appear, corresponding to the formation of metal-nitrogen (M-N) bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Complexation |

| ν(N-H) of Aniline | ~3400-3300 | Shift to lower frequency |

| ν(C=N) of Imidazole | ~1630-1600 | Shift to lower or higher frequency |

| ν(M-N) | Not present | Appearance of new bands (~500-400) |

| An illustrative table showing expected changes in FT-IR spectra upon complexation. |

UV-Vis Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex and the geometry of the metal center. The spectra typically show intense bands in the UV region due to π→π* and n→π* transitions within the ligand, which may shift upon coordination. For transition metals with d-electrons (like Co, Cu, Mn), weaker absorptions in the visible region corresponding to d-d transitions can be observed. The position and number of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Electron Paramagnetic Resonance (EPR): For complexes containing paramagnetic metal ions (e.g., Cu(II), Mn(II), high-spin Co(II)), EPR spectroscopy is a powerful tool to probe the electronic environment of the metal center. The g-values and hyperfine splitting patterns obtained from the EPR spectrum provide information about the oxidation state, spin state, and symmetry of the metal ion's coordination sphere.

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weight of the complex and confirm its composition. The mass spectrum can show the peak for the molecular ion [M+H]⁺ or other fragments, helping to verify the stoichiometry of the metal and ligand in the complex.

Magnetic Measurements: Magnetic susceptibility measurements are performed to determine the magnetic properties of the complexes. For paramagnetic complexes, this data allows for the calculation of the effective magnetic moment (μ_eff), which helps in determining the number of unpaired electrons, the spin state (high-spin or low-spin), and the geometry of the metal ion. For polynuclear complexes, it can reveal the nature of magnetic coupling (ferromagnetic or antiferromagnetic) between metal centers.

| Metal Ion | Geometry | Spin State | Expected Magnetic Moment (μ_eff) in B.M. |

| Co(II) | Octahedral | High-spin | 4.7-5.2 |

| Co(II) | Tetrahedral | High-spin | 4.4-4.8 |

| Cu(II) | Any | - | 1.7-2.2 |

| Mn(II) | Octahedral/Tetrahedral | High-spin | ~5.9 |

| An illustrative table showing typical magnetic moments for common transition metal ions. |

Molar Conductance Studies: Molar conductivity measurements are carried out on solutions of the metal complexes to determine their electrolytic nature. The conductivity value helps to distinguish between complexes where anions (like Cl⁻) are directly coordinated to the metal ion (non-electrolytes) and those where the anions exist as counter-ions outside the coordination sphere (electrolytes). This is crucial for proposing the correct chemical formula of the complex in solution.

Research on the Coordination Chemistry of this compound Not Publicly Available

Following a comprehensive search of available scientific literature and databases, no specific research findings on the coordination chemistry, metal complexation, or supramolecular architectures of the chemical compound This compound could be located.

The structure of this compound, featuring both an aniline nitrogen and an imidazole nitrogen in a sterically favorable arrangement, suggests its potential to act as a bidentate chelating ligand in coordination chemistry. This class of N,N'-donor ligands is of significant interest in the development of metal complexes, catalysts, and supramolecular materials.

However, detailed experimental studies, including the analysis of coordination modes, geometric structures of resulting metal complexes, and their assembly into larger supramolecular architectures, appear to be absent from the public research domain. While extensive research exists for structurally related compounds, such as 2-(1H-benzimidazol-2-yl)aniline and other imidazole-aniline derivatives, a direct extrapolation of their properties to the specific title compound would be speculative.

Therefore, the requested article focusing solely on the coordination chemistry of this compound cannot be generated at this time due to the lack of published, scientifically validated data.

Applications of 3 Methyl 2 1h 2 Imidazolyl Aniline and Its Derivatives in Advanced Materials and Catalysis

Catalytic Applications of Imidazolyl Aniline (B41778) Systems

The presence of both a nucleophilic/basic imidazole (B134444) ring and an aniline group, which can be readily functionalized, makes imidazolyl aniline derivatives promising candidates for various catalytic applications. These range from metal-free organocatalysis to serving as ligands in transition metal-catalyzed reactions.

Development as Organocatalysts for Organic Transformations

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. beilstein-journals.org Imidazole derivatives are a cornerstone of this field, particularly as precursors to N-heterocyclic carbenes (NHCs), which are highly reactive nucleophilic catalysts. nih.gov While direct organocatalytic applications of 3-methyl-2-(1H-2-imidazolyl)aniline are not extensively documented, the broader class of 1H-imidazol-4(5H)-ones has been successfully employed as nucleophilic α-amino acid equivalents for the asymmetric synthesis of N-substituted α,α-disubstituted amino acids. beilstein-journals.org These related structures highlight the potential of the imidazole core in activating substrates.

The development of asymmetric catalysis is crucial for producing enantiomerically pure compounds, which is vital in fields like medicinal chemistry. beilstein-journals.orgnih.gov The search for efficient chiral catalysts, including both metal-based and organic molecules, is a primary focus of this research area. beilstein-journals.org The structural motifs within imidazolyl aniline systems provide a foundation for designing novel chiral organocatalysts. For instance, the aniline group can be functionalized with chiral auxiliaries, and the imidazole nitrogen can act as a hydrogen bond donor or acceptor, influencing the stereochemical outcome of a reaction. The synthesis of complex heterocyclic structures, such as imidazolidines, often employs organocatalytic methods like 1,3-dipolar cycloaddition reactions catalyzed by chiral Brønsted acids. rsc.org

Metal-Complex Catalysis in Organic Synthesis (e.g., Oxidative Coupling Reactions, Phenoxazinone Synthase Activity)

The imidazole and aniline functionalities of this compound and its derivatives make them excellent ligands for coordinating with transition metals. These metal complexes can exhibit significant catalytic activity in a variety of organic transformations.

A notable application is in mimicking the activity of enzymes, such as phenoxazinone synthase. This enzyme catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinones, a core structure in certain antibiotics. While not specifying the exact ligand, studies have shown that coordination polymers can mimic this activity.

Another significant area is the catalytic hydroamination of alkynes with amines, which can be initiated by a [2+2] cycloaddition reaction. nih.gov For example, bis(amido)zirconocene complexes have been used to catalyze the intermolecular hydroamination of internal alkynes with aniline derivatives. nih.gov Furthermore, titanium imido complexes are known to catalyze the carboamination of alkynes with aldimines. nih.gov The versatility of these systems extends to the synthesis of carbodiimides from isocyanides and azides, catalyzed by niobium complexes. nih.gov The design of these catalytic systems often involves ligands that stabilize the metal center and participate directly in the reaction mechanism.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For imidazolyl aniline systems, mechanistic insights can be drawn from related catalytic processes.

In organocatalysis involving NHCs derived from imidazolium (B1220033) salts, the counteranion has been shown to significantly influence not only the catalytic activity but also the reaction mechanism. nih.gov The basicity of the counteranion affects the concentration of the free carbene, which can act as either a nucleophile or a base depending on its concentration. nih.gov For aniline-based catalysts, DFT calculations have revealed that in electrophilic halogenation reactions, the aniline can act as a halonium (X⁺) shuttle, with an autogenic protonation of the intermediate imine being a crucial step to initiate the catalytic cycle. researchgate.net

In metal-complex catalysis, the mechanism often involves a series of steps such as oxidative addition, ligand exchange, migratory insertion, and reductive elimination. For instance, the mechanism for the palladium-catalyzed hydrostannylation of alkynes is believed to involve the oxidative addition of an Sn-H bond to the Pd(0) complex, followed by insertion of the alkyne and reductive elimination of the product. acs.org Similarly, the iron-catalyzed hydrosilylation of imines is thought to proceed via the Chalk–Harrod mechanism, which includes the oxidative addition of a Si-H bond. acs.org For catalytic reactions occurring on a solid support, the exact mechanism can be complex, with possibilities of the metal complex detaching and acting in a homogeneous phase. acs.org

Advanced Materials Science

The unique photophysical and electronic properties of imidazolyl aniline derivatives make them attractive candidates for applications in advanced materials, including chemical sensors and optoelectronic devices.

Development as Chemosensors for Ion Detection (e.g., Metal Ions)

Chemosensors are molecules designed to produce a detectable signal, often a change in color or fluorescence, upon binding to a specific analyte. The development of sensors for metal ions is crucial for environmental monitoring and biological applications. nih.gov Imidazole-based fluorescent sensors have garnered significant interest due to their strong metal-binding affinity and tunable fluorescence response. nih.gov

Derivatives of imidazolyl aniline can act as effective chemosensors for a variety of metal ions. The imidazole nitrogen and the aniline group can act as binding sites, and upon coordination with a metal ion, the electronic structure of the molecule is perturbed, leading to a change in its photophysical properties. For example, an imidazolylpiperazine derivative has been shown to be an effective fluorescent sensor for aluminum ions (Al³⁺), with its sensing capability enhanced by encapsulation in β-cyclodextrin. nih.gov Another Schiff base sensor, (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS), has demonstrated selectivity for copper (Cu(II)), aluminum (Al(III)), and iron (Fe(III)) ions. mdpi.com The interaction with these ions leads to a significant enhancement in the fluorescence intensity of the sensor. mdpi.com Iridium(III) complexes incorporating specific receptors have also been developed as versatile chemosensors for various metal ions. nih.gov

The table below summarizes the performance of several imidazole-based chemosensors for metal ion detection.

| Sensor Derivative | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) |

| Imidazolylpiperazine Derivative | Al³⁺ | Fluorescence Quenching | 6.00 x 10⁻⁸ mol L⁻¹ nih.gov |

| (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS) | Cu(II), Al(III), Fe(III) | Fluorescence Enhancement | Not Specified mdpi.com |

| Zinc(II) Porphyrin with Pyrene Subunit | Histidine (Imidazole side chain) | Pyrene Excimer Fluorescence | 1.34 x 10⁻⁷ M researchgate.net |

| Sensor 20 (unspecified structure) | Hg²⁺ | Fluorescence "on-off" & Color Change | 0.44 x 10⁻⁸ M nih.gov |

This table is generated based on available data and may not be exhaustive.

Exploration in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major technology in modern displays and lighting. tandfonline.com The performance of an OLED is highly dependent on the organic materials used in its various layers, such as the emissive layer (EML), hole-transporting layer (HTL), and electron-transporting layer (ETL). Imidazole derivatives, particularly phenanthroimidazole (PI) and benzimidazole (B57391) (BI), are widely used in OLEDs due to their strong electron-withdrawing properties, which make them suitable as emitters, hosts, and electron-transporting materials. tandfonline.com

Derivatives of this compound combine the properties of both imidazole and aniline moieties, making them promising for OLED applications. Aniline-based compounds are well-known for their hole-transporting capabilities. bohrium.comrsc.org The combination of an electron-deficient imidazole unit and an electron-rich aniline unit can lead to bipolar materials that can transport both holes and electrons, which is beneficial for achieving balanced charge injection and recombination in the emissive layer.

For instance, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is used as a building block to synthesize iridium(Ir)-based triplet emitters for blue phosphorescent OLEDs. ossila.com The trifluoromethyl group helps to increase the energy gap, enabling a blue shift in the emission. ossila.com Other research has focused on developing hole-transporting materials from imidazole derivatives, where molecules like IMzB (4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)benzoic acid) have shown excellent device performance. dongguk.edu Similarly, derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and used as fluorescent emitters in deep-blue OLEDs and as hosts for phosphorescent OLEDs. mdpi.com

The table below presents the performance of selected OLEDs incorporating imidazole-based materials.

| Material/Device | Role | Max. External Quantum Efficiency (EQE) | Color / CIE Coordinates |

| IMzB | HTL in Green PhOLED | 21.11% dongguk.edu | Green |

| TPA-2ACR | HTL in Yellow PhOLED | 21.59% nih.gov | Yellow |

| BCzB-PPI | Non-doped Emitter | 4.43% nih.gov | Deep-Blue (0.159, 0.080) nih.gov |

| Carbazole/Diphenyl Imidazole Derivative (Device B) | Emitter | 1.1% mdpi.com | Deep-Blue (0.16, 0.08) mdpi.com |

This table is generated based on available data and may not be exhaustive.

Corrosion Inhibition Properties

The presence of heteroatoms like nitrogen in the imidazole ring and the aniline group makes this compound and its derivatives excellent candidates for corrosion inhibitors. These compounds can effectively protect various metals and alloys from corrosive environments. The mechanism of inhibition primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that hinders the corrosive process.

Imidazole derivatives are known to be effective corrosion inhibitors for carbon steel in acidic media. tandfonline.com The nitrogen atoms in the imidazole ring can interact with the metal surface, leading to the formation of a complex that acts as a barrier against acid attack. tandfonline.com This adsorption can be a combination of physisorption, involving electrostatic interactions, and chemisorption, involving the sharing of electrons between the inhibitor and the metal.

The effectiveness of imidazole-based inhibitors is influenced by their concentration and the surrounding environment. For instance, studies on imidazole as a corrosion inhibitor for carbon steel weldments in district heating water have shown that the inhibition efficiency increases with concentration up to an optimal point. nih.govresearchgate.net Beyond this concentration, the efficiency may decrease. nih.govresearchgate.net The orientation of the adsorbed molecules on the metal surface, whether lying flat (pyrrole-type interaction) or standing up (pyridine-type interaction), also plays a crucial role in the level of protection provided. nih.govresearchgate.net

Research on new ionic liquids derived from imidazole has demonstrated their potential as effective corrosion inhibitors for carbon steel in brackish water. researchgate.net These compounds follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The thermodynamic data from these studies suggest that the adsorption process can involve both physical and chemical interactions. researchgate.net

The following table summarizes the inhibition efficiency of some representative imidazole derivatives on carbon steel in different corrosive media.

| Inhibitor | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |

| A novel imidazole derivative (TOPI) | 1M HCl | 10⁻³ | 95.5 | tandfonline.com |

| Imidazole | District Heating Water | 500 ppm | 91.7 | nih.govresearchgate.net |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | 1% NaCl solution | 100 ppm | ~90 (estimated from graphs) | researchgate.net |

| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) | 1% NaCl solution | 100 ppm | ~85 (estimated from graphs) | researchgate.net |

This table is for illustrative purposes and the data is based on studies of various imidazole derivatives, not specifically this compound.

Supramolecular Chemistry in Material Design

The imidazole moiety is a fundamental building block in supramolecular chemistry, valued for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, π-π stacking, and cation-π interactions. researchgate.netnih.gov These interactions are pivotal in the self-assembly of complex and functional supramolecular architectures such as metal-organic frameworks (MOFs) and other coordination polymers. researchgate.netrsc.org

The two nitrogen atoms in the imidazole ring of compounds like this compound can act as excellent coordination sites for metal ions. researchgate.netrsc.org This property allows for the rational design and synthesis of novel crystalline materials with desired properties and functionalities. rsc.org The ability to derivatize the imidazole nucleus at different positions further expands the possibilities for creating diverse ligands for targeted MOF synthesis. researchgate.netrsc.org

Recent research has seen a surge in the use of imidazole derivatives to construct novel MOFs due to their distinct characteristics. researchgate.netrsc.org The resulting supramolecular structures have potential applications in various fields, including catalysis, gas storage, and biomedicine. nih.govtofwerk.com For example, self-assembled arene-ruthenium(II) metallacycles and metallacages with imidazole-based ligands have been synthesized and shown to exhibit significant in vitro anticancer activity. nih.gov The conformation and bonding modes of the imidazole-based ligands are crucial in determining the final geometry and properties of the resulting supramolecular assembly. nih.gov

Furthermore, the introduction of imidazole molecules as organic ligands in the synthesis of polyoxometalate (POM)-type supramolecular materials has led to the creation of organic-inorganic hybrid compounds with unique structures and properties. mdpi.com In these structures, the imidazole molecules can coordinate with metal atoms within the cluster, leading to the formation of stable three-dimensional networks through hydrogen bonding. mdpi.com

The table below lists some examples of supramolecular structures formed using imidazole-based ligands and their potential applications.

| Supramolecular Structure | Imidazole-Based Ligand Type | Metal Ion | Potential Application | Reference |

| Arene-ruthenium(II) rectangles and trigonal prisms | Bidentate and tridentate imidazole-based ligands | Ruthenium(II) | Anticancer agents | nih.gov |

| Octamolybdenum-oxo cluster-based hybrid compounds | Imidazole | Molybdenum, Zinc | Dielectric materials | mdpi.com |

| Metal-Organic Frameworks (MOFs) | Various derivatized imidazole ligands | Various | Catalysis, Gas storage | researchgate.netrsc.org |

| Imidazole-based supramolecular complexes | Imidazole and its derivatives | Various | Medicinal applications | nih.gov |

This table provides examples of supramolecular systems built from imidazole derivatives and is not specific to this compound.

Computational and Theoretical Investigations of 3 Methyl 2 1h 2 Imidazolyl Aniline

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer a balance of accuracy and computational cost, making them ideal for studying medium-sized organic molecules like 3-methyl-2-(1H-2-imidazolyl)aniline.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. researchgate.net This process involves finding the lowest energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related substituted anilines, the planarity of the amino group and the C-N bond length are critical parameters that are influenced by the electronic nature of the substituents. afit.edu In this compound, the imidazole (B134444) ring acts as a substituent, and its orientation relative to the aniline (B41778) ring, along with the rotational barrier of the C-C bond connecting them, would be a key outcome of DFT calculations. Semi-empirical and ab initio calculations on substituted anilines have shown that even simple methyl substitutions can lead to distinct conformational preferences. colostate.edu

The table below illustrates the kind of structural data that would be generated from a DFT optimization of this compound, based on typical values for similar fragments.

| Parameter | Predicted Value |

| C-N (aniline) bond length | ~1.40 Å |

| C-C (ring-imidazole) bond length | ~1.48 Å |

| N-H (aniline) bond length | ~1.01 Å |

| C-N-C (imidazole) bond angle | ~108° |

| Dihedral angle (aniline-imidazole) | Variable, depending on conformation |

Note: These are representative values and would be precisely determined by a specific DFT calculation.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For imidazole derivatives, the HOMO-LUMO gap has been shown to be a significant factor in their bioactivity. irjweb.com In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the amino group, while the LUMO may be distributed over the imidazole ring and the phenyl ring.

The following table outlines the kind of data that would be obtained from an FMO analysis of this compound.

| Parameter | Description | Predicted Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and potential for charge transfer interactions. |

Studies on related aniline derivatives have shown that the HOMO-LUMO gap can be tuned by the nature of the substituents. thaiscience.info For example, the computed HOMO-LUMO gap for polyaniline is around 3.9 eV. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the amino group and the imidazole ring, indicating these as the primary sites for interaction with electrophiles, such as protons or metal ions. The hydrogen atoms of the amino group and the C-H bonds would exhibit positive potential. In studies of other aniline derivatives, the MEP map clearly delineates the negative potential on the aromatic ring and the nitrogen atom, with positive potential around the hydrogen atoms. journaleras.com This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's physical and biological properties.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational Modeling of Tautomeric Equilibria and Aromaticity

Tautomerism is a common phenomenon in heterocyclic compounds, including those containing an imidazole ring. The imidazole ring in this compound can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. Computational modeling is an effective way to determine the relative stabilities of these tautomers and thus predict the predominant form in different environments.

The relative energies of the tautomers can be calculated using DFT, providing insight into the tautomeric equilibrium. For related systems like 2-aminopyridine, one-electron oxidation has been shown to influence the tautomeric preference. Furthermore, aromaticity, a key factor in the stability and reactivity of cyclic conjugated systems, can be quantified using computational methods such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations would reveal the degree of aromaticity in both the aniline and imidazole rings of this compound and how it is affected by the substitution pattern and tautomeric form. For aniline itself, DFT calculations have been used to assess the aromaticity of its various isomers. researchgate.net

Prediction of Spectroscopic Characteristics through Computational Methods

Computational methods are widely used to predict and interpret spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By calculating these spectra for a proposed structure, they can be compared with experimental data to confirm the identity and purity of a synthesized compound.

For this compound, DFT calculations can predict the vibrational frequencies that would be observed in an IR spectrum. The calculated frequencies for N-H stretching, C-H stretching, and the various bending and rocking modes of the rings would be compared to the experimental spectrum to aid in the assignment of the observed peaks. Similarly, the chemical shifts for ¹H and ¹³C NMR spectroscopy can be calculated. These theoretical chemical shifts, when compared to experimental values, provide a powerful tool for structure elucidation. For many imidazole derivatives, a good correlation between calculated and experimental spectroscopic data has been reported. bohrium.com

Computational Analysis of Ligand-Metal Interactions and Complex Geometries

A comprehensive search of scholarly databases and chemical literature reveals no dedicated studies on the computational analysis of ligand-metal interactions and the resulting complex geometries for this compound. Therefore, no data tables or detailed research findings on its specific coordination behavior with metal ions can be provided at this time.

In related fields, computational methods such as Density Functional Theory (DFT) are frequently employed to investigate the coordination chemistry of similar heterocyclic ligands. These studies typically explore:

Coordination Modes: Identifying which atoms of the ligand participate in bonding with a metal center. For a molecule like this compound, potential coordination sites would include the nitrogen atoms of the imidazole ring and the amino group.

Complex Geometries: Predicting the three-dimensional arrangement of the ligand around a central metal ion, which could result in geometries such as tetrahedral, square planar, or octahedral, depending on the metal and stoichiometry.

Bonding Analysis: Quantifying the nature and strength of the ligand-metal bonds, including parameters like bond lengths and bond angles.

Electronic Properties: Calculating properties like HOMO-LUMO energy gaps to understand the electronic transitions and reactivity of the resulting metal complexes.

While research exists for analogous compounds like 2-(1H-benzimidazol-2-yl)aniline and other imidazole or triazole derivatives, which have been shown to form complexes with various transition metals, a direct extrapolation of these findings to this compound would be speculative without specific computational studies on the target molecule. The presence of the methyl group on the aniline ring could introduce steric and electronic effects that would uniquely influence its interaction with metal ions.

Further research is required to computationally model the behavior of this compound as a ligand and to determine the geometric and electronic structures of its potential metal complexes.

Future Perspectives and Research Directions

Emerging Synthetic Methodologies for Complex Imidazolyl Aniline (B41778) Architectures

The development of efficient and versatile synthetic routes is paramount for exploring the full potential of imidazolyl aniline derivatives. Future research will likely focus on methodologies that allow for precise control over the substitution patterns on both the aniline and imidazole (B134444) rings, enabling the synthesis of complex, tailor-made molecular architectures. Key areas of interest include the development of novel cross-coupling reactions to form the carbon-carbon and carbon-nitrogen bonds essential for constructing these molecules. Furthermore, advancements in C-H activation techniques could provide more direct and atom-economical pathways to functionalize the imidazolyl aniline scaffold, minimizing the need for pre-functionalized starting materials and reducing waste. The exploration of flow chemistry and automated synthesis platforms could also accelerate the discovery and optimization of new synthetic routes, allowing for the rapid generation of libraries of imidazolyl aniline derivatives for screening in various applications.

Design of Advanced Catalytic Systems Incorporating Imidazolyl Aniline Scaffolds

The nitrogen-rich imidazolyl aniline core is an excellent candidate for the design of novel ligands for catalysis. The imidazole ring can act as a robust N-heterocyclic carbene (NHC) precursor or a neutral nitrogen donor, while the aniline moiety can be readily modified to tune the steric and electronic properties of the resulting metal complexes. Future research is expected to focus on the design of chiral imidazolyl aniline-based ligands for asymmetric catalysis, a critical area for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Moreover, the development of imidazolyl aniline-supported catalysts for challenging transformations, such as carbon dioxide reduction and nitrogen fixation, represents a significant and impactful research direction. The immobilization of these catalytic systems on solid supports could also lead to the development of highly recyclable and sustainable catalytic processes.

Exploration of Novel Functional Materials Based on Imidazolyl Anilines

The unique photophysical and electronic properties that can be engineered into imidazolyl aniline derivatives make them attractive building blocks for novel functional materials. The imidazole group can participate in hydrogen bonding and metal coordination, facilitating the self-assembly of supramolecular structures with interesting optical and electronic properties. Future research will likely explore the synthesis of imidazolyl aniline-containing polymers and metal-organic frameworks (MOFs) for applications in organic light-emitting diodes (OLEDs), sensors, and gas storage and separation. The ability to tune the electronic properties of the aniline ring through substitution will be crucial in designing materials with specific energy levels for efficient charge transport and light emission. The development of porous materials based on imidazolyl anilines for applications in heterogeneous catalysis and environmental remediation is another promising avenue of investigation.

Synergistic Integration of Experimental and Computational Research for Deeper Mechanistic Understanding

A deeper understanding of the structure-property relationships in imidazolyl aniline systems is essential for their rational design and application. The synergistic integration of experimental and computational research will be a key driver of progress in this area. Quantum chemical calculations, such as density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. This theoretical understanding can guide the design of new synthetic targets with desired properties and help to elucidate the mechanisms of reactions involving imidazolyl aniline derivatives. For example, computational modeling can be used to predict the catalytic activity of new metal complexes, screen for promising candidates for functional materials, and understand the intricate details of their self-assembly processes. This close collaboration between experimentalists and theoreticians will undoubtedly accelerate the pace of discovery and innovation in the field of imidazolyl aniline chemistry.

Q & A

Basic: What are the common synthetic routes for preparing 3-methyl-2-(1H-2-imidazolyl)aniline, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves sequential functionalization of the aniline and imidazole moieties. A representative route includes:

- Benzylation : Reacting imidazole with a methyl-substituted benzyl chloride derivative under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMF or ethanol .

- Reduction : Catalytic hydrogenation or use of reducing agents (e.g., NaBH₄) to stabilize reactive intermediates .

- Purification : Column chromatography or recrystallization to isolate the product.

Key factors for yield optimization include temperature control (80–100°C for benzylation), stoichiometric ratios (1:1.2 imidazole:benzyl chloride), and inert atmosphere to prevent oxidation .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : and NMR confirm substituent positions on the aromatic rings (e.g., methyl at C3, imidazole at C2). Aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm, while imidazole protons resonate at δ 7.0–7.3 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 174.11 for CHN) .

- IR Spectroscopy : Identifies N-H stretches (~3400 cm) and C-N vibrations (~1250 cm) .

Advanced: How does the substitution pattern on the imidazole ring influence the compound’s biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

Answer:

- Substituent Effects : Methyl groups at the imidazole N1 position (e.g., 2-(4-methyl-1H-imidazol-2-yl)aniline) enhance lipophilicity, improving membrane permeability. Electron-withdrawing groups (e.g., trifluoromethyl) may alter binding affinity to biological targets .

- Methodologies :

- In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., IC values) to compare derivatives .

- Molecular docking : Computational modeling to predict interactions with enzymes (e.g., cytochrome P450) .

- Pharmacophore mapping : Identifies critical functional groups for activity, such as the imidazole’s hydrogen-bonding capacity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies may arise from variations in:

- Experimental Design : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., incubation time, concentration range) .

- Compound Purity : Impurities >95% (e.g., HPLC-grade) are critical; contaminants like unreacted benzyl chloride can skew results .

- Dose-Response Analysis : Use standardized protocols (e.g., NIH guidelines) to ensure reproducibility. Meta-analyses of multiple studies can identify trends .

Basic: What are the typical chemical reactions involving this compound, and how are they leveraged in derivative synthesis?

Answer:

- Oxidation : Hydrogen peroxide or KMnO oxidizes the imidazole ring to form imidazole N-oxides, useful for probing redox activity .

- Electrophilic Substitution : Nitration or halogenation at the aniline’s para-position (directed by the amino group) introduces functional handles for further derivatization .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable aryl group incorporation at the imidazole C2 position .

Advanced: What mechanistic insights explain the compound’s reactivity in catalytic applications, such as metal-ion coordination?

Answer:

- Coordination Sites : The imidazole’s N3 and aniline’s NH act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu, Fe).

- Spectroscopic Evidence : UV-Vis shifts (e.g., λ ~450 nm for Cu complexes) and ESR data confirm metal-ligand charge transfer .

- Applications : Metal complexes are explored as catalysts in oxidation reactions (e.g., alkene epoxidation) .

Basic: How is this compound utilized in material science, particularly in polymer modification?

Answer:

- Polymer Additive : The compound enhances thermal stability (T increase by ~20°C) in polyamides via hydrogen bonding between NH and carbonyl groups .

- Conductive Polymers : Imidazole’s π-conjugation improves electron mobility in polyaniline blends, measured via conductivity tests (e.g., 4-point probe) .

Advanced: What computational methods are employed to predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >70), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict redox behavior and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.